molecular formula C8H16 B031391 Methylcycloheptane CAS No. 4126-78-7

Methylcycloheptane

Cat. No. B031391
CAS RN: 4126-78-7
M. Wt: 112.21 g/mol
InChI Key: GYNNXHKOJHMOHS-UHFFFAOYSA-N
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Description

Methylcycloheptane is an organic compound with the molecular formula C8H16 . It has a molecular weight of 112.213 Da . The IUPAC Standard InChI is InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 .


Molecular Structure Analysis

The structure of Methylcycloheptane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Methylcycloheptane has a molecular weight of 112.213 Da and a monoisotopic mass of 112.125198 Da . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental measurements or predictions from computational models .

Safety and Hazards

Methylcycloheptane is a flammable liquid and vapor. It can be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

methylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNNXHKOJHMOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194176
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcycloheptane

CAS RN

4126-78-7
Record name Cycloheptane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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